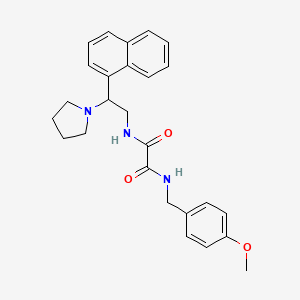

N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

The compound features a 4-methoxybenzyl group at the N1 position and a naphthalen-1-yl-pyrrolidin-1-yl ethyl moiety at the N2 position. These substituents distinguish it from structurally related umami flavoring agents, such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which are approved for use in food products . The naphthalene and pyrrolidine groups in the target compound may influence its receptor binding affinity, metabolic stability, and safety profile compared to analogs with simpler aromatic or heterocyclic substituents.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-32-21-13-11-19(12-14-21)17-27-25(30)26(31)28-18-24(29-15-4-5-16-29)23-10-6-8-20-7-2-3-9-22(20)23/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZBGPUHKDYTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Oxalamide Backbone: The initial step involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide backbone.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

Attachment of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.

Incorporation of the Pyrrolidinyl Group: The final step involves the addition of the pyrrolidinyl group through a nucleophilic substitution reaction using pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and naphthyl groups, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the oxalamide backbone, potentially converting it to amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and pyrrolidinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted derivatives with altered functional groups.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

The target compound belongs to a class of oxalamides investigated as umami flavor enhancers. Below is a detailed comparison with key analogs:

Structural Differences

Key Observations :

- The naphthalene group in the target compound may enhance binding to umami receptors (TAS1R1/TAS1R3) due to aromatic stacking interactions but could reduce solubility compared to pyridine-containing analogs like S336 .

- hydrolysis) compared to S336’s pyridine group, which undergoes minimal amide hydrolysis .

Toxicological and Metabolic Profiles

Key Findings :

- 16.100 share a high NOEL (100 mg/kg bw/day) and extensive safety margins (>500 million) due to rapid metabolism without toxic intermediates .

Functional and Regulatory Implications

- Receptor Affinity : The bulkier N2 substituent in the target compound may reduce TAS1R1/TAS1R3 binding efficiency compared to S336, which has optimized pyridine-benzyl interactions .

- 16.100 are approved, the target compound’s novel substituents necessitate additional studies on genotoxicity, metabolite profiling, and CYP interactions to meet FAO/WHO or EFSA standards .

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C26H29N3O4

- Molecular Weight : 447.5 g/mol

- Functional Groups : Includes an oxalamide moiety, methoxybenzyl group, and a pyrrolidine ring attached to a naphthalene structure.

This unique arrangement of functional groups suggests that the compound may exhibit various biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Methoxybenzyl Intermediate : Reaction of 4-methoxybenzyl chloride with a base.

- Synthesis of Pyrrolidine-Naphthalene Intermediate : Introduction of the pyrrolidine group through a reaction with a naphthalene derivative.

- Coupling Reaction : Final coupling of the two intermediates in the presence of oxalyl chloride to yield the target oxalamide compound.

Anticancer Properties

Recent studies have indicated that this compound may possess significant anticancer activity. In vitro experiments demonstrated that the compound induced apoptosis in various cancer cell lines, potentially through the activation of caspase pathways. For instance, a study showed that treatment with this compound resulted in an increased expression of caspase 3, which is crucial for apoptotic signaling.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This could make it a candidate for treating inflammatory diseases, although further studies are needed to elucidate its mechanisms fully.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammatory processes.

- Receptor Modulation : Potential binding to receptors that regulate cell survival and proliferation pathways.

Case Studies and Research Findings

Several case studies have investigated the biological activities of similar compounds within the oxalamide class, providing insights into their therapeutic potential:

Q & A

Basic: What are the key structural features of N1-(4-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and how do they influence its reactivity?

Answer:

The compound features a methoxybenzyl group (electron-donating methoxy substituent), a naphthalenyl group (aromatic hydrophobicity), and a pyrrolidine ring (secondary amine with conformational flexibility). These groups collectively affect solubility, hydrogen-bonding potential, and steric hindrance. For example, the methoxy group enhances lipophilicity and may influence π-π stacking, while the pyrrolidine’s nitrogen enables hydrogen bonding or coordination with biological targets. Reactivity can be modulated by adjusting substituents; e.g., replacing methoxy with ethoxy alters steric bulk and electronic effects .

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:

Synthesis typically involves:

Intermediate preparation : Coupling naphthalen-1-yl-pyrrolidine ethylamine with 4-methoxybenzylamine via oxalyl chloride.

Stepwise amidation : Use anhydrous solvents (e.g., THF) under inert gas to prevent hydrolysis.

Purification : Column chromatography or recrystallization for ≥95% purity.

Optimization :

- Control temperature (0–5°C during amidation to minimize side reactions).

- Use coupling agents like HATU for efficient amide bond formation.

- Monitor progress via TLC or HPLC .

Advanced: How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?

Answer:

Contradictions often arise from:

- Rotamers : Due to restricted rotation around the oxalamide bond, leading to split signals in NMR. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks.

- Stereochemistry : Chiral centers in pyrrolidine may cause enantiomeric splitting. Confirm via X-ray crystallography or chiral HPLC.

- Impurities : High-resolution MS (HRMS) or 2D NMR (COSY, HSQC) distinguishes between isobaric species and structural isomers .

Advanced: What methodologies are suitable for studying its binding affinity to biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized protein targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies.

- Competitive Assays : Use fluorescent probes (e.g., FP assays) to determine IC50 values .

Basic: How does the compound’s stability vary under different pH and solvent conditions?

Answer:

- Acidic conditions (pH < 3) : Hydrolysis of the oxalamide bond occurs, forming carboxylic acid intermediates.

- Basic conditions (pH > 10) : Pyrrolidine ring may undergo dealkylation.

- Solvent effects : Stable in aprotic solvents (DMF, DMSO) but degrades in protic solvents (methanol/water mixtures) via nucleophilic attack.

Recommendation : Store in anhydrous DMSO at −20°C and avoid prolonged exposure to light .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

Answer:

SAR Focus Areas :

| Substituent Modification | Observed Effect |

|---|---|

| Methoxy → Ethoxy (4-position) | Increased lipophilicity (logP +0.5) but reduced metabolic stability |

| Naphthalenyl → Thiophene | Improved solubility but lower binding affinity to hydrophobic pockets |

| Pyrrolidine → Piperidine | Altered conformational flexibility; impacts target selectivity |

| Methodology : |

- Synthesize analogs via parallel synthesis.

- Test in vitro/in vivo models (e.g., enzyme inhibition, cytotoxicity).

- Use QSAR modeling to predict optimal substituents .

Advanced: How should researchers address discrepancies in bioactivity data across different assay platforms?

Answer:

Discrepancies may stem from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines like MIAME.

- Cell-line specificity : Test compound in isogenic cell lines to rule out genetic drift.

- Off-target effects : Perform kinome-wide profiling or chemoproteomics.

- Data normalization : Use internal controls (e.g., Z’-factor validation) to minimize plate-to-plate variability .

Basic: What analytical techniques are critical for purity assessment and structural confirmation?

Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity ≥98%.

- NMR : 1H/13C NMR in deuterated DMSO to confirm amide bonds and aromatic protons.

- HRMS : ESI+ mode to verify molecular ion ([M+H]+) and rule out adducts.

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies mitigate toxicity or off-target effects observed in preliminary in vivo studies?

Answer:

- Prodrug design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to enhance target specificity.

- Dose optimization : Conduct PK/PD studies to establish therapeutic index.

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites; modify structure to block metabolic hotspots (e.g., CYP450 sites).

- CRISPR screening : Identify genetic vulnerabilities linked to off-target effects .

Advanced: How can computational tools predict metabolic pathways and guide derivatization?

Answer:

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., CYP450 oxidation of naphthalene).

- Metabolite Prediction : Rule-Based systems (e.g., Meteor Nexus) simulate Phase I/II transformations.

- Derivatization : Introduce fluorine atoms or deuterium at labile positions to block metabolism. Validate via microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.